REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([CH3:8])=[CH:4][C:3]=1[F:9]
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Name
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|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)F
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining an internal reaction temperature below 20° C
|
Type
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EXTRACTION
|
Details
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The resulting mixture was extracted three times with ether
|
Type
|
WASH
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Details
|
The combined ether extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhydrous sodium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography over silica gel eluting with 2 to 3% ethyl acetate in hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.21 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |